5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is a chemical compound with a unique structure that combines an oxazolidinone ring with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one typically involves the reaction of 3-methyloxazolidin-2-one with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The oxazolidinone ring may also play a role in the compound’s biological activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Tris 2-(dimethylamino)ethyl amine
- Poly(2-(dimethylamino)ethyl methacrylate)
Uniqueness
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and a dimethylaminoethyl side chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)5-4-7-6-10(3)8(11)12-7/h7H,4-6H2,1-3H3 |
InChI Key |
YLBKWFQDZCFPBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.